(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone

Description

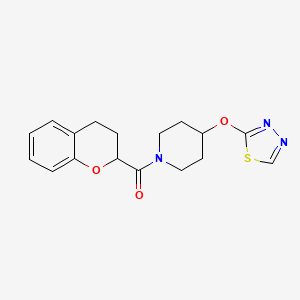

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone” is a hybrid heterocyclic compound featuring a methanone core bridging two distinct moieties: a chroman-2-yl group and a 4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl substituent.

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-16(15-6-5-12-3-1-2-4-14(12)23-15)20-9-7-13(8-10-20)22-17-19-18-11-24-17/h1-4,11,13,15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOLUVYVUKEWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone typically involves multiple steps:

Formation of the 1,3,4-Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with suitable acid chlorides or anhydrides under acidic conditions.

Synthesis of the Piperidine Moiety: Piperidine derivatives can be synthesized using a variety of methods, including the hydrogenation of pyridine or through cyclization reactions.

Coupling Reactions: The final step involves coupling the 1,3,4-thiadiazole with the piperidine and chroman core under conditions that facilitate the formation of the desired compound, often using catalysts and appropriate solvents.

Industrial Production Methods

For industrial production, these synthesis steps are optimized to enhance yield, reduce costs, and improve scalability. Continuous flow reactors and other advanced techniques may be employed to streamline the process and ensure high-purity end products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce various reduced forms of the compound.

Substitution: Substitution reactions, especially nucleophilic substitution, can occur on the thiadiazole or piperidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions

Major Products

The reactions typically result in various derivatives with altered functional groups, which may exhibit different physical or chemical properties compared to the parent compound.

Applications De Recherche Scientifique

In Chemistry

Catalysis: Used as a ligand or catalyst in various organic reactions.

Material Science: Incorporated into polymers and other materials to enhance specific properties.

In Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, impacting various biochemical pathways.

Drug Development: Investigated for its pharmacological potential, including anti-inflammatory, anti-cancer, or neuroprotective effects.

In Medicine

Therapeutic Agents: Potential use as therapeutic agents for treating diseases due to its biological activities.

Diagnostic Tools: Incorporated into diagnostic assays or imaging agents.

In Industry

Agriculture: Used in the formulation of pesticides or herbicides.

Manufacturing: Employed in the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their activity or signaling pathways. This can result in a range of biological outcomes, from inhibiting enzyme function to modulating receptor activity.

Comparaison Avec Des Composés Similaires

Activité Biologique

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(chroman-2-yl)methanone is a synthetic organic molecule that combines structural elements known for their diverse biological activities. This compound features a thiadiazole ring, a piperidine moiety, and a chroman structure, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The compound's structure can be broken down into three main components:

- Thiadiazole Ring : Known for antibacterial and anticancer properties.

- Piperidine Moiety : Enhances pharmacological properties and is widely used in drug design.

- Chroman Group : Contributes to the compound's potential biological activity.

Biological Activity Overview

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant biological activities, particularly in anticancer applications. The following sections summarize findings related to the biological activity of this specific compound.

Anticancer Activity

Studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values indicate potent activity, with some derivatives showing values as low as 3.29 μg/mL against HCT116 cells .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G1/S phase.

- Apoptosis Induction : Activation of caspases (3, 8, and 9) has been observed, indicating that these compounds can trigger programmed cell death in cancer cells .

Case Studies

Recent studies have synthesized various thiadiazole derivatives to evaluate their biological activities:

- Study on New Thiadiazoles : A study identified several new thiadiazole derivatives with significant antiproliferative activity against human cancer cell lines. The most promising compounds showed EC50 values indicating strong inhibition of cell proliferation .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring can enhance biological activity. For example, substituents that increase lipophilicity or hydrogen bond interactions often lead to improved anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.